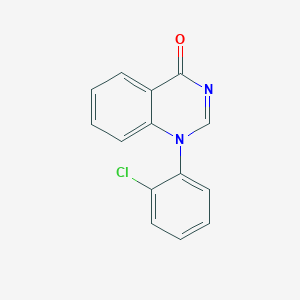

1-(2-Chlorophenyl)quinazolin-4(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2O |

|---|---|

Molecular Weight |

256.68 g/mol |

IUPAC Name |

1-(2-chlorophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H9ClN2O/c15-11-6-2-4-8-13(11)17-9-16-14(18)10-5-1-3-7-12(10)17/h1-9H |

InChI Key |

FQCRSRQPMMBCNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=CN2C3=CC=CC=C3Cl |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(2-Chlorophenyl)quinazolin-4(1H)-one, typically recorded in a deuterated solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. Aromatic protons on the quinazolinone and chlorophenyl rings resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, multiplets) provide information about the substitution pattern and the electronic environment of each proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound in DMSO-d₆ shows a characteristic signal for the carbonyl carbon (C=O) of the quinazolinone ring, which is typically found in the range of δ 160-165 ppm. semanticscholar.org The carbons of the aromatic rings appear in the δ 115-150 ppm region. semanticscholar.org The specific chemical shifts help in assigning each carbon atom to its position within the molecular structure.

Table 1: Representative NMR Data for Quinazolinone Derivatives

| Nucleus | Chemical Shift (δ ppm) Range | Remarks |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons |

| ¹³C | 160.4 - 162.3 | Carbonyl carbon (C=O) semanticscholar.org |

| ¹³C | 118.0 - 153.0 | Aromatic carbons semanticscholar.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinazolinone derivative.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. A prominent absorption band is observed for the carbonyl (C=O) stretching vibration of the quinazolinone ring, typically appearing in the region of 1647-1743 cm⁻¹. mdpi.comekb.eg The C=N stretching vibration of the quinazoline (B50416) ring gives rise to a band around 1551-1627 cm⁻¹. ekb.egnih.gov Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-Cl stretching vibration of the chlorophenyl group appears in the fingerprint region, typically below 800 cm⁻¹. ekb.egnih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) Range | Vibration Type |

|---|---|---|

| C=O | 1647 - 1743 mdpi.comekb.eg | Stretching |

| C=N | 1551 - 1627 ekb.egnih.gov | Stretching |

| Aromatic C-H | > 3000 ekb.egnih.gov | Stretching |

| C-Cl | < 800 | Stretching |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ is observed, which corresponds to the molecular weight of the compound. For C₁₄H₉ClN₂O, the calculated molecular weight is approximately 256.68 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. The experimentally determined mass from HRMS for C₁₄H₁₀ClN₂O [M+H]⁺ is found to be 257.0477, which is in close agreement with the calculated value of 257.0476. semanticscholar.org This high level of accuracy confirms the elemental composition of the synthesized compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chromatographic Techniques for Purity Profiling (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. For this compound, a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to develop the TLC plate. nih.gov The purity is indicated by the presence of a single spot on the developed plate when visualized under UV light or with an appropriate staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated and quantitative chromatographic technique for purity assessment. A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, can be employed to analyze this compound. mdpi.com The purity of the compound is determined by the area of the main peak in the chromatogram relative to the total area of all peaks. A high percentage area for the main peak indicates a high degree of purity.

Pharmacological and Biological Activity Research on 1 2 Chlorophenyl Quinazolin 4 1h One Derivatives

Antimicrobial Activity Investigations

Quinazolinone derivatives are recognized for their broad-spectrum antimicrobial properties. nih.govnih.gov The core structure of quinazolinone serves as a versatile scaffold for the development of new antimicrobial agents, with various substitutions on the ring system enhancing their activity against a range of pathogens. nih.govnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The antibacterial potential of quinazolinone derivatives has been a primary focus of research. Studies have shown that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govfrontiersin.org The presence of a halogen, such as a chlorine atom, on the phenyl ring attached to the quinazolinone nucleus is often associated with enhanced antibacterial effects. nih.gov

Research has indicated that certain quinazolinone derivatives are more potent against Gram-positive bacteria compared to Gram-negative strains. nih.gov This may be attributed to differences in the bacterial cell wall structure, which can affect the permeability and accumulation of the compounds. nih.gov For instance, some synthesized quinazolinone derivatives have demonstrated powerful activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, in some cases comparable to standard antibiotics. nih.govnih.gov

Conversely, other studies have reported better bacteriostatic activity against Gram-negative bacteria. nih.gov The substitution at various positions of the quinazolinone ring, particularly at positions 2 and 3, plays a crucial role in determining the antibacterial spectrum and potency. nih.gov For example, the introduction of a furan (B31954) ring at the 3-position of the quinazolinone has been shown to yield compounds with good antibacterial activity. frontiersin.org Furthermore, the incorporation of a thiazolidinone moiety has also been explored to enhance antibacterial efficacy. biomedpharmajournal.org

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa | Superior activity among synthesized compounds | frontiersin.org |

| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris, Bacillus subtilis | Most potent activity in the series | nih.gov |

| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | Proteus vulgaris, Bacillus subtilis | Most potent activity in the series | nih.gov |

| Pyrrolidine derivatives of quinazolinone | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial potential | nih.gov |

| Hydrazone derivatives of quinazolin-4(3H)-one | Bacillus subtilis, Staphylococcus aureus, Salmonella typhimurium, Escherichia coli | Potent antimicrobial activity | mdpi.com |

Antifungal Efficacy

In addition to their antibacterial properties, quinazolinone derivatives have demonstrated significant antifungal activity. nih.govmdpi.com Numerous studies have reported their effectiveness against various fungal strains, including Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org

The structural features of these derivatives, such as substitutions on the quinazolinone ring, are critical for their antifungal potency. For instance, fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives have shown good activity against C. albicans and A. niger. nih.gov The presence of a chlorine atom on the side chain has also been linked to enhanced antifungal effects. nih.gov

Hybrid molecules, combining the quinazolinone scaffold with other heterocyclic systems like 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole, have been synthesized to explore synergistic antifungal effects. tandfonline.com Some of these hybrid compounds have exhibited better efficacy against specific fungal species, such as Candida glabrata, Aspergillus fumigatus, and Aspergillus niger, than the parent compounds. tandfonline.com

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| Fused pyrolo-quinazolinone derivatives | Candida albicans, Aspergillus niger | Good activity | nih.gov |

| Fused pyridazine-quinazolinone derivatives | Candida albicans, Aspergillus niger | Acceptable antifungal activity | nih.gov |

| Quinazolinone-oxadiazole hybrid (5a) | Candida glabrata | Better effects than other synthesized compounds | tandfonline.com |

| Quinazolinone-triazole hybrid (6b) | Candida albicans, Aspergillus fumigatus, Aspergillus niger | Better effects than other synthesized compounds | tandfonline.com |

| Pyrazol-quinazolinone derivatives | Phytopathogenic fungi | Significant antifungal activity | mdpi.com |

Anticancer / Cytotoxic Activity Research

The quinazoline (B50416) core is a well-established pharmacophore in the development of anticancer agents. nih.govmdpi.com Several approved anticancer drugs feature this heterocyclic system, highlighting its importance in oncology research. nih.gov Derivatives of 1-(2-chlorophenyl)quinazolin-4(1H)-one have been the subject of extensive investigation for their cytotoxic effects against various cancer cell lines.

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG2)

Numerous studies have evaluated the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines, including colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and hepatocellular carcinoma (HepG2). nih.govnih.govnih.gov

These studies have revealed that the cytotoxic activity of these derivatives is highly dependent on their substitution patterns. For example, the presence of a p-chlorophenyl moiety has been shown to significantly increase the anticancer activity against HCT-116 and MCF-7 cell lines. nih.gov In some instances, the cytotoxicity of these compounds has been found to be comparable to that of standard chemotherapeutic drugs like doxorubicin. nih.gov

Novel quinazolinone-based hybrids, such as those incorporating 1,2,3-triazole and glycoside moieties, have demonstrated enhanced potency against HCT-116 and MCF-7 cells. nih.gov Specifically, the replacement of acetylated glycosides with hydroxylated glycosides resulted in encouraging and excellent efficacy against both cell lines. nih.gov

Table 3: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Quinazolinone-1,2,3-triazole-glycoside hybrids (acetylated) | HCT-116 | 2.90–5.50 µM | nih.gov |

| Quinazolinone-1,2,3-triazole-glycoside hybrids (hydroxylated) | MCF-7 | 5.70–8.10 µM | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative with 4-chlorophenyl at position 3 (5d) | HepG2 | 7.10 µM | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-one derivative with 4-chlorophenyl at position 3 (5d) | MCF-7 | 2.48 µM | nih.gov |

| Morpholine substituted quinazoline derivative (AK-10) | MCF-7 | 3.15 ± 0.23 μM | rsc.org |

Studies on Multi-Targeted Kinase Inhibition (e.g., EGFR, VEGFR-2)

A significant area of research has focused on the development of this compound derivatives as multi-targeted kinase inhibitors. nih.gov Protein kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), play crucial roles in cancer cell proliferation, survival, and angiogenesis. nih.govnih.gov

The quinazoline scaffold is recognized for its ability to bind to the ATP-binding site of EGFR, making it a favorable template for the design of EGFR inhibitors. nih.gov By modifying the substituents on the quinazoline ring, researchers have developed potent dual inhibitors of EGFR and VEGFR-2. nih.govrsc.org For instance, replacing small hydrophobic substituents on the aniline (B41778) ring with phenyl urea (B33335) residues has led to compounds with elevated inhibitory activity toward both kinases. nih.gov

Furthermore, the introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position of the quinazoline core has resulted in novel 4-anilino-quinazoline derivatives with dual EGFR/VEGFR-2 inhibitory activity, particularly under hypoxic conditions. nih.gov Molecular docking studies have been instrumental in understanding the binding interactions of these derivatives with the active sites of EGFR and VEGFR-2, guiding the design of more potent inhibitors. rsc.orgmdpi.com

Table 4: Kinase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative | Target Kinase(s) | IC50 Value | Reference |

|---|---|---|---|

| N-methyl substituted quinazolinone-1,2,3-triazole-glycoside (11) | EGFR | 0.35 ± 0.11 µM | nih.gov |

| N-methyl substituted quinazolinone-1,2,3-triazole-glycoside (13) | EGFR | 0.31 ± 0.06 µM | nih.gov |

| N-methyl substituted quinazolinone-1,2,3-triazole-glycoside (13) | VEGFR-2 | 3.20 ± 0.15 µM | nih.gov |

| S-alkylated quinazolin-4(3H)-one (4) | EGFR | 0.049 μM | rsc.org |

| S-alkylated quinazolin-4(3H)-one (4) | VEGFR-2 | 0.054 μM | rsc.org |

Inhibition of Other Key Enzymes (e.g., Hsp90, Topoisomerase-2, Thymidylate Synthase, Dihydrofolate Reductase, PARP)

Beyond kinase inhibition, derivatives of this compound have been investigated as inhibitors of other crucial enzymes involved in cancer progression. These include heat shock protein 90 (Hsp90), topoisomerase-2, thymidylate synthase, dihydrofolate reductase (DHFR), and poly(ADP-ribose) polymerase (PARP). nih.govnih.gov

Quinazolinone derivatives have shown inhibitory effects on thymidylate synthase and PARP. nih.gov The inhibition of DHFR, an enzyme essential for the synthesis of nucleic acids and amino acids, has been a particular focus. nih.govnih.gov Researchers have designed and synthesized quinazoline analogs that mimic the structure of methotrexate, a well-known DHFR inhibitor. nih.gov Some of these novel compounds have demonstrated potent DHFR inhibition and significant antitumor activity. nih.govnih.gov

Molecular modeling studies have been employed to understand the binding modes of these compounds within the active site of human DHFR, aiding in the development of more effective inhibitors. nih.govnih.gov The ability of these derivatives to target multiple enzymes highlights their potential as broad-spectrum anticancer agents.

Anti-inflammatory Activity Studies

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties. mdpi.comfabad.org.trmdpi.comresearchgate.net Research has shown that these compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.

A study focused on the synthesis of novel 2,3-disubstituted 4(3H)-quinazolinone derivatives revealed several compounds with potent in vivo anti-inflammatory and analgesic activities. nih.gov The anti-inflammatory efficacy of these compounds was evaluated using the carrageenan-induced paw edema test in rats. nih.gov Notably, compounds with specific substitutions demonstrated activity comparable to or greater than the standard drug, diclofenac (B195802) sodium. nih.gov Molecular docking studies suggested that the more potent compounds exhibited a preferential binding to the COX-2 enzyme over COX-1. nih.gov

Another series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org Several of these derivatives demonstrated significant inhibitory activity. rsc.org Structure-activity relationship (SAR) studies highlighted that a thioamide linker and the presence of halogen substituents on the phenyl ring were crucial for potent anti-inflammatory activity. rsc.org

Furthermore, research into 1-isopropyl-2-(2-fluorophenyl)-4(1H)-quinazolinone showed it to have a favorable efficacy and side-effect profile in anti-inflammatory tests. nih.gov SAR data from this study indicated that 2-isopropyl-1-phenyl, 2-cyclopropyl-1-phenyl, and 1-isopropyl-2-phenyl-4(1H)-quinazolinones represent optimal structures for potency, with a preference for the presence of a halogen atom. nih.gov

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

| 2,3-disubstituted 4(3H)-quinazolinones | Carrageenan-induced paw edema (in vivo) | Potent anti-inflammatory activity, with some compounds having ED50 values lower than diclofenac sodium. Preferential COX-2 inhibition suggested by docking studies. | nih.gov |

| Quinazoline-4(3H)-one-2-carbothioamides | Nitric oxide (NO) production in LPS-activated macrophages (in vitro) | Potent inhibition of NO production. Thioamide linker and halogen substituents were important for activity. | rsc.org |

| 1-isopropyl-2-(2-fluorophenyl)-4(1H)-quinazolinone | Carrageenan-induced paw edema (in vivo) | Displayed the best balance of efficacy and reduced side effects. | nih.gov |

| QA-2 and QA-6 (2-methyl and 2,4-dinitro substituted) | Carrageenan-induced rat paw edema (in vivo) | Showed significant anti-inflammatory activity with 82.75% and 81.03% reversal of volume, respectively. | fabad.org.tr |

Antiviral Activity Research (e.g., Anti-HIV, Anti-Influenza A, Anti-HCV)

The quinazolinone scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.govwisdomlib.org

Anti-HIV Activity: Research has explored quinazolinone derivatives as inhibitors of key enzymes in the HIV lifecycle. benthamdirect.comsbmu.ac.ir One study involved the design of quinazolinone-incorporated coumarin (B35378) derivatives as potential HIV integrase inhibitors. benthamdirect.com Several of these compounds exhibited anti-HIV activity with EC50 values in the low micromolar range. benthamdirect.com Molecular docking studies suggested that the hydroxyl group of the coumarin and the carbonyl of the quinazolinone ring could chelate metal ions in the integrase active site. benthamdirect.com

In another study, a series of quinazolinone derivatives with a benzamide (B126) moiety were synthesized and evaluated for their ability to inhibit HIV-1 replication. sbmu.ac.ir While the activity was moderate compared to the reference drug AZT, the compounds showed no significant cytotoxicity. sbmu.ac.ir

Anti-Influenza A Activity: Several studies have reported the potential of quinazoline derivatives as anti-influenza A virus agents. nih.govnih.gov In one such study, four series of 2,4-disubstituted quinazolines with various amide moieties were designed. nih.gov Many of these compounds showed potent in vitro activity against the influenza A/WSN/33 virus (H1N1) with low cytotoxicity. nih.gov

Another investigation focused on 2,4-disubstituted quinazoline derivatives containing S-acetamide and NH-acetamide moieties at the C-4 position. nih.gov Several compounds from this series displayed potent activity against the influenza A virus, with some inhibiting the transcription and replication of viral RNA. nih.gov

Anti-HCV Activity: Quinazolinone derivatives have also been explored as inhibitors of the Hepatitis C virus (HCV). nih.govbiorxiv.orgbiorxiv.orgnih.govwipo.int A series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives were synthesized and evaluated for their activity against HCV NS5B polymerase. nih.gov Two compounds, 11a and 11b, showed high activity against HCV GT1b and high selectivity indices, making them interesting candidates for further development. nih.gov

Another study investigated quinazoline derivatives as inhibitors of the HCV NS3-4A protease. biorxiv.orgbiorxiv.org Some of the synthesized compounds inhibited the protease with IC50 values in the micromolar range and demonstrated a dose-dependent inhibition of HCV replication in a cell-based assay. biorxiv.orgbiorxiv.org

Table 2: Antiviral Activity of Selected Quinazolinone Derivatives

| Virus | Target/Assay | Key Findings | Reference(s) |

| HIV-1 | Integrase Inhibition | Quinazolinone-coumarin hybrids showed EC50 values as low as 5 µM. | benthamdirect.com |

| HIV-1 | HIV-1 Replication Inhibition | Quinazolinone derivatives with a benzamide moiety showed up to 38% inhibition. | sbmu.ac.ir |

| Influenza A (H1N1) | In vitro antiviral activity | 2,4-disubstituted quinazolines showed IC50 values in the range of 3.70-4.19 µM. | nih.gov |

| Influenza A | In vitro antiviral activity | 2,4-disubstituted quinazolines with acetamide (B32628) moieties showed IC50 values as low as 1.29 µM. | nih.gov |

| HCV (GT1b) | NS5B Polymerase Inhibition | 1-substituted phenyl-4(1H)-quinazolinones showed EC50 values as low as 0.984 µM. | nih.gov |

| HCV | NS3-4A Protease Inhibition | Quinazoline derivatives showed IC50 values ranging from 42 µM to 150 µM. | biorxiv.orgbiorxiv.org |

Enzyme Modulation and Receptor Interaction Studies

Quinazolin-4-one derivatives have been designed and evaluated as glucokinase (GK) activators for their potential in antidiabetic therapy. researchgate.net A study focused on a library of quinazolin-4-one clubbed thiazole (B1198619) acetates/acetamides. researchgate.net Two compounds from this series, compound 3 and compound 4, showed significant GK activation with EC50 values of 632 nM and 516 nM, respectively, which were comparable to standard activators. researchgate.net These compounds also demonstrated a glucose-lowering effect in an in vivo oral glucose tolerance test. researchgate.net

The inhibition of α-glucosidase is a key strategy in managing type 2 diabetes. nih.govacs.orgproquest.com Several studies have reported quinazolinone derivatives as potent α-glucosidase inhibitors. nih.govresearchgate.net A series of quinazolin-4(3H)-one derivatives were synthesized and evaluated for their inhibitory activities, with one compound showing approximately 53 times better potency than the standard drug, acarbose. nih.gov

In another study, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were identified as potent non-competitive inhibitors of α-glucosidase with IC50 values of 12.5 µM and 15.6 µM, respectively. researchgate.net

Quinazolin-4-one derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), which is a target for treating neurological and psychiatric disorders. nih.govnih.gov A library of compounds was screened, and the quinazolinone chemotype was found to be active. nih.gov Specifically, 2-(2-chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) was identified as a selective mGlu7 NAM with an IC50 of 6.14 µM. nih.govnih.gov This compound showed antipsychotic-like activity in animal models. nih.govnih.gov

Table 3: Enzyme Modulation and Receptor Interaction of Quinazolinone Derivatives

| Target | Activity | Key Compound(s) | Potency (IC50/EC50) | Reference(s) |

| Glucokinase (GK) | Activation | Compound 4 (quinazolin-4-one clubbed thiazole acetamide) | EC50 = 516 nM | researchgate.net |

| α-Glucosidase | Inhibition | Compound 7b (quinazolin-4(3H)-one derivative) | IC50 = 14.4 µM | nih.gov |

| α-Glucosidase | Inhibition | 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | IC50 = 12.5 µM | researchgate.net |

| mGlu7 Receptor | Negative Allosteric Modulation | ALX-171 | IC50 = 6.14 µM | nih.govnih.gov |

Other Reported Biological Activities (e.g., Antihypertensive, Antimalarial, Antioxidant, Anticonvulsant)

The versatile quinazolinone scaffold has been associated with a broad spectrum of other biological activities. nih.govnih.govmdpi.comwisdomlib.orgmdpi.com

Antimalarial Activity: Quinazolinone derivatives, particularly those based on the natural product febrifugine, have shown significant antimalarial activity. nih.govscialert.netnih.gov A series of 2-substituted and 2,3-substituted quinazolin-4(3H)-one derivatives were synthesized and exhibited in vivo antimalarial activity against Plasmodium berghei in mice. nih.gov Another study identified a novel quinazolinone-2-carboxamide scaffold with potent antimalarial properties, active against laboratory-resistant strains of malaria. acs.org

Antioxidant Activity: Numerous studies have highlighted the antioxidant potential of quinazolinone derivatives. mdpi.comnih.govnih.govorientjchem.org The synthesis of new polyphenolic derivatives of quinazolin-4(3H)-one showed that compounds with a pyrogallol (B1678534) moiety had high antioxidant activity, in some cases superior to standard antioxidants like ascorbic acid and Trolox. nih.gov The presence and position of hydroxyl groups on the phenyl ring attached to the quinazolinone core are critical for antioxidant capacity. mdpi.comnih.gov

Antihypertensive and Anticonvulsant Activity: While specific studies focusing solely on this compound derivatives for these activities are less common in the reviewed literature, the broader class of quinazolinone derivatives has been reported to possess antihypertensive and anticonvulsant properties. nih.govmdpi.com These activities are often dependent on the specific substitution patterns on the quinazolinone ring system. proquest.com

Table 4: Other Biological Activities of Quinazolinone Derivatives

| Activity | Compound/Derivative Class | Key Findings | Reference(s) |

| Antimalarial | Febrifugine-based quinazolinones | Exhibited in vivo activity against Plasmodium berghei. | nih.gov |

| Antimalarial | Quinazolinone-2-carboxamides | Potent inhibitor active against drug-resistant strains of malaria. | acs.org |

| Antioxidant | Polyphenolic derivatives of quinazolin-4(3H)-one | Ortho-diphenolic and pyrogallol derivatives showed strong radical scavenging and metal-chelating properties. | mdpi.comnih.govnih.gov |

| Antihypertensive | General quinazolinone derivatives | Reported as a known biological activity for this class of compounds. | nih.govmdpi.com |

| Anticonvulsant | General quinazolinone derivatives | Reported as a known biological activity for this class of compounds. | proquest.com |

Computational Chemistry and in Silico Approaches in Research and Development

Molecular Docking Simulations for Ligand-Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of 1-(2-Chlorophenyl)quinazolin-4(1H)-one derivatives with their biological targets.

Interactive Table: Molecular Docking Studies of Quinazolinone Derivatives

| Compound | Target | Key Interactions | Finding |

|---|---|---|---|

| Quinazolinone derivatives | Glucokinase (1V4S) | Hydrogen bonding, π–π interactions | Identified potential for designing orally bioavailable glucokinase activators. researchgate.net |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Fungal and bacterial proteins | Not specified | Showed potent in vitro antimicrobial and antifungal activity. nih.gov |

| 3a-(4-Chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one | µ-Opioid Receptor | Not specified | Favorable predicted blood-brain barrier permeation and drug-likeness. mdpi.com |

| Quinazolinone-morpholine hybrids | VEGFR1, VEGFR2, EGFR | Strong hydrogen bond interactions | Potent and selective inhibitor candidates for lung cancer treatment. nih.gov |

| Quinazoline (B50416) derivatives | EGFR's kinase domain | Not specified | Potential to inhibit EGFR-associated tumor angiogenesis. nih.gov |

For instance, docking studies of quinazolinone derivatives with glucokinase have revealed key binding interactions, suggesting their potential as antidiabetic agents. researchgate.net Similarly, the docking of a related compound, 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one, with the µ-opioid receptor indicated favorable drug-like properties. mdpi.com These simulations are instrumental in identifying and optimizing lead compounds for various therapeutic targets. nih.govd-nb.inforsc.org

Density Functional Theory (DFT) for Mechanistic Investigations and Regioselectivity Prediction in Synthetic Reactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are employed to understand reaction mechanisms and predict the regioselectivity of synthetic reactions.

DFT has been used to confirm the structure of related quinazolinone derivatives by comparing calculated and experimental NMR spectra. mdpi.comresearchgate.net For example, in the study of 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, DFT-NMR analysis helped in confirming the thioacetamide (B46855) form of the product. mdpi.comresearchgate.net Furthermore, DFT studies on quinazolinone derivatives have been used to analyze the stability of different isomers and to understand their electronic properties, which are crucial for their biological activity. nih.govresearchgate.net

Quantum Chemical Calculations for Understanding Molecular Reactivity and Electronic Structure

Quantum chemical calculations provide detailed information about the electronic structure and reactivity of molecules. These calculations are essential for understanding the intrinsic properties of this compound and its analogs.

These methods have been applied to study the tautomerism of related quinoline-2(1H)-one derivatives, determining the most stable tautomeric forms in different environments. nih.gov Such studies help in understanding the physicochemical properties and biological activities of these compounds. Quantum chemical calculations have also been used to investigate the electronic and optical properties of quinazolinone derivatives, identifying their potential as electron-rich molecules with significant reactivity. researchgate.net

In Silico Structure-Activity Relationship (SAR) Derivation

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. For quinazolinone derivatives, SAR studies have been instrumental in identifying key structural features responsible for their therapeutic effects.

Research has shown that substitutions on the quinazolinone core can significantly impact its anti-inflammatory properties. For example, the presence of a halogen, such as chlorine, on the aromatic ring can enhance the inhibition of inflammatory gene expression. nih.gov SAR studies on researchgate.netmdpi.comnih.govtriazolo[4,3-c]quinazoline derivatives revealed that a trifluoromethyl group is beneficial for cytotoxic activity. nih.gov These insights are crucial for the rational design of more potent and selective drug candidates.

Predictive Modeling of Pharmacokinetic Parameters: In Silico ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational method used to assess the pharmacokinetic properties of a drug candidate. This modeling is vital for weeding out compounds with unfavorable profiles early in the drug discovery process.

For various quinazolinone derivatives, in silico ADMET prediction has been used to evaluate their drug-likeness and potential toxicity. researchgate.netresearchgate.net Studies have shown that some quinazolinone derivatives exhibit good pharmacokinetic profiles and adhere to Lipinski's rule of five, indicating their potential as orally bioavailable drugs. researchgate.netnih.gov For instance, the in silico evaluation of 3a-(4-chlorophenyl)-1-methyl-3a,4-dihydroimidazo[1,5-a]quinazolin-5(3H)-one predicted favorable blood-brain barrier permeation. mdpi.com

Conformational Analysis and Tautomerism Studies via Computational Methods

Computational methods are also employed to study the conformational flexibility and tautomerism of this compound and its derivatives. Understanding the different possible conformations and tautomeric forms is essential as they can exhibit different biological activities.

DFT calculations have been successfully used to study the tautomerism of related quinazolinone compounds. mdpi.comresearchgate.netresearchgate.net By comparing the calculated and experimental data, researchers can determine the predominant tautomeric form in a given environment. mdpi.comresearchgate.netresearchgate.net For instance, a study on a thioxo-substituted imidazoquinazolinone confirmed the thioacetamide form over its iminothiol tautomer through DFT-NMR analysis. mdpi.comresearchgate.netresearchgate.net These studies provide a deeper understanding of the structural and electronic properties that govern the behavior of these molecules.

Future Research Directions and Translational Potential of this compound in Drug Discovery

The quinazolinone scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The specific compound, this compound, and its analogues represent a promising frontier in drug discovery, with ongoing research focused on unlocking their full therapeutic potential. This article explores future research directions and the translational possibilities of these compounds, from identifying novel biological targets to advanced synthetic strategies and preclinical development.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2-chlorophenyl)quinazolin-4(1H)-one?

A two-step synthesis is commonly employed:

- Step 1 : React anthranilic acid with 2-chlorobenzoyl chloride in pyridine to form 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one via N-acylation and dehydrative cyclization.

- Step 2 : Treat the intermediate with hydrazine hydrate under reflux. Hydrazine attacks the lactone carbonyl, forming an open-chain amide, which undergoes cyclization to yield the quinazolinone core. Characterization is achieved via IR (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR, and mass spectrometry .

Q. How are structural ambiguities resolved during characterization of quinazolinone derivatives?

Contradictions in spectral data (e.g., unexpected melting points or NMR shifts) are addressed by:

- Cross-validating with multiple techniques : IR confirms functional groups (e.g., lactam C=O), while ¹H NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

- X-ray crystallography for unambiguous conformation analysis, as demonstrated for 2-(2-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, which revealed a skew-boat pyrimidine ring and an 87.1° dihedral angle between benzene rings .

Advanced Research Questions

Q. How does microwave irradiation optimize the synthesis of 1-(2-chlorophenyl)quinazolin-4(3H)-one derivatives?

Microwave-assisted synthesis reduces reaction times (from hours to minutes) and improves yields (e.g., 85–90% vs. 70–75% via conventional heating). This is attributed to rapid, uniform heating that accelerates cyclization kinetics. For example, microwave irradiation of 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one with hydrazine hydrate achieved 89% yield in 15 minutes, compared to 72% in 6 hours under reflux .

Q. What intermolecular interactions stabilize the crystal lattice of this compound analogs?

Single-crystal X-ray studies reveal:

Q. How do substituents on the quinazolinone core modulate bioactivity?

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance cytotoxicity by increasing electrophilicity, facilitating DNA intercalation.

- Amino groups at position 3 improve antiviral activity, as seen in 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one derivatives inhibiting viral replication (IC₅₀: 12–18 µM). Structure-activity relationship (SAR) studies correlate substituent position with target binding affinity .

Q. What mechanistic insights explain the formation of byproducts during cyclization?

Competing pathways under suboptimal conditions:

- Incomplete cyclization : Open-chain intermediates (e.g., 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide) may persist if reaction time/temperature is insufficient.

- Oxidative byproducts : Prolonged heating in aerobic conditions can oxidize the dihydroquinazolinone ring to quinazoline. Mitigation requires inert atmospheres and catalytic acid (e.g., acetic acid) .

Methodological Challenges

Q. How are reaction kinetics analyzed for quinazolinone synthesis?

Q. What strategies resolve low yields in scale-up synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalytic additives : Pyridine or triethylamine accelerates acylation by scavenging HCl.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted anthranilic acid or benzoyl chloride .

Data Contradictions and Resolution

Q. How are discrepancies in reported melting points addressed?

Q. Why do IR spectra of quinazolinone derivatives vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.